benzyl 9H-xanthene-9-carboxylate
Description
Properties
IUPAC Name |
benzyl 9H-xanthene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21(23-14-15-8-2-1-3-9-15)20-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)20/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUZSJFCBDEVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 9H-xanthene-9-carboxylate typically involves the esterification of xanthene-9-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Benzyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Xanthone derivatives.
Reduction: Benzyl 9H-xanthene-9-carbinol.
Substitution: Various benzyl-substituted xanthene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 9H-xanthene-9-carboxylate has shown promising biological activities, particularly as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). This receptor is crucial for various neurological processes, and compounds that enhance its activity may have therapeutic implications for neurodegenerative diseases and psychiatric disorders.
Case Studies
- Neurological Disorders : Research indicates that this compound enhances mGluR1 signaling pathways, suggesting potential applications in drug development for conditions like Alzheimer's disease and schizophrenia.
- Anticancer Activity : Xanthene derivatives, including this compound, have been investigated for their anticancer properties. Studies have demonstrated that certain xanthene analogues exhibit significant inhibition of melanoma cell growth .
Organic Synthesis Applications
The compound also plays a significant role in organic synthesis. Its ability to undergo various reactions allows it to serve as a building block for more complex molecules.
Notable Reactions
- Electrochemical Carboxylation : this compound can be synthesized via electrochemical methods, providing a novel approach to producing diarylacetic acids with high yields .
- Synthesis of Hydroxyaryl Ketones : It has been utilized in the synthesis of biologically important o-hydroxyaryl ketones through nucleophilic attack on aryne intermediates .
Mechanism of Action
The mechanism of action of benzyl 9H-xanthene-9-carboxylate involves its interaction with various molecular targets and pathways. The xanthene core can interact with cellular components, leading to changes in cellular processes. For example, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Xanthene Derivatives
Key Observations :
- Synthetic Complexity : Ullmann coupling and Friedel-Crafts acylation are common for 9-oxo derivatives (e.g., 9-oxo-9H-xanthene-1-carboxylic acid), whereas benzyl ester synthesis is more straightforward, requiring milder conditions .
- Photophysical Properties : Unlike (9H-xanthen-9-yl)-acetic acid, which is used in fluorescent probes due to its extended conjugation, benzyl 9H-xanthene-9-carboxylate lacks intrinsic fluorescence but serves as a precursor for photostable materials .
Spectral and Physicochemical Differences
Table 2: NMR Spectral Signatures
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | 5.08 (s, 2H, CH₂), 5.28 (s, 1H, C9-H) | 171.53 (C=O), 151.35 (xanthene O-C), 44.63 |
| Methyl 9H-xanthene-9-carboxylate | 3.80 (s, 3H, OCH₃), 5.50 (s, 1H, C9-H) | 170.69 (C=O), 151.31 (xanthene O-C), 34.66 |
| (9H-Xanthen-9-yl)-acetic acid | 2.90 (s, 2H, CH₂COOH), 5.24 (s, 1H, C9-H) | 170.69 (COOH), 148.97 (xanthene O-C), 44.47 |
- Central Proton Environment : The C9-H signal in this compound (δ 5.28) is deshielded compared to methyl derivatives (δ 5.50) due to electron-withdrawing ester effects .
- Carbonyl Shifts : Benzyl esters show downfield ¹³C carbonyl signals (δ 171.53) relative to methyl esters (δ 170.69), reflecting substituent electronic effects .
Research Findings and Limitations
Q & A
Q. What synthetic methodologies are recommended for preparing benzyl 9H-xanthene-9-carboxylate with high yield and purity?
this compound can be synthesized via esterification of 9H-xanthene-9-carboxylic acid (CAS 82-07-5) with benzyl alcohol. Key steps include:
- Coupling agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid .
- Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere to minimize hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- X-ray crystallography : Single-crystal diffraction (e.g., using a Bruker Kappa APEXII diffractometer) provides precise bond lengths and angles. For example, the methyl analogue (methyl 9H-xanthene-9-carboxylate) crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 25.6601 Å, b = 5.7624 Å, c = 15.7578 Å, β = 92.933° .
- Spectroscopy :
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound synthesis?
- DFT calculations : Assess energy barriers for esterification using Gaussian or ORCA software. Compare activation energies of DCC vs. EDC coupling agents .
- Solvent effects : Use COSMO-RS models to predict solubility and reaction rates in polar aprotic solvents (e.g., THF vs. DMF) .
Q. What experimental strategies resolve discrepancies in spectroscopic vs. crystallographic data for this compound?
Q. How can the photophysical properties of this compound be leveraged in bioimaging applications?
- Fluorescence studies : The xanthene core exhibits a strong π→π* transition (λₑₓ ~350 nm, λₑₘ ~450 nm). Modify substituents (e.g., electron-withdrawing groups) to red-shift emission for in vivo imaging .
- Solvatochromism : Test emission in solvents of varying polarity (e.g., hexane vs. DMSO) to assess environmental sensitivity .
Q. What mechanisms explain transesterification or degradation pathways of this compound?
- Acid/Base catalysis : Under acidic conditions (e.g., HCl/MeOH), the ester undergoes transesterification to methyl 9H-xanthene-9-carboxylate. Base hydrolysis (NaOH/EtOH) cleaves the ester to regenerate the carboxylic acid .
- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to determine rate constants and propose a stepwise nucleophilic acyl substitution mechanism .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
